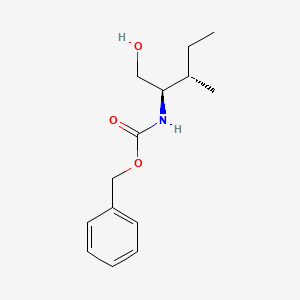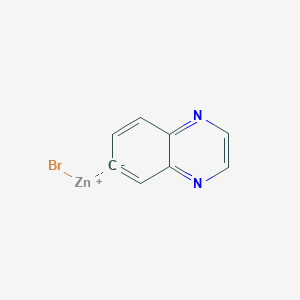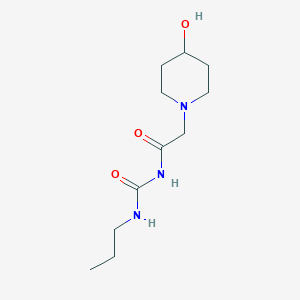
2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide is a chemical compound with a molecular formula of C10H20N2O3 It is characterized by the presence of a piperidine ring substituted with a hydroxyl group and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide typically involves the following steps:
Formation of 4-hydroxypiperidine: This can be achieved through the reduction of 4-piperidone using a suitable reducing agent such as sodium borohydride.
Acylation: The hydroxyl group of 4-hydroxypiperidine is then acylated with chloroacetyl chloride to form 2-(4-hydroxypiperidin-1-yl)acetamide.
Carbamoylation: Finally, the acetamide derivative is reacted with propyl isocyanate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(4-oxopiperidin-1-yl)-N-(propylcarbamoyl)acetamide.
Reduction: Formation of 2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)ethylamine.
Substitution: Formation of 2-(4-halopiperidin-1-yl)-N-(propylcarbamoyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group and the acetamide moiety can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with enzymes, altering their catalytic properties and affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-hydroxypiperidin-1-yl)acetamide: Similar structure but lacks the propylcarbamoyl group.
2-(4-hydroxypiperidin-1-yl)propanoic acid: Contains a carboxylic acid group instead of an acetamide group.
Uniqueness
2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide is unique due to the presence of both the hydroxyl and propylcarbamoyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile interactions with various molecular targets, making it valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C11H21N3O3 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide |
InChI |
InChI=1S/C11H21N3O3/c1-2-5-12-11(17)13-10(16)8-14-6-3-9(15)4-7-14/h9,15H,2-8H2,1H3,(H2,12,13,16,17) |
Clave InChI |
JLWYMDOHKVUHHP-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)NC(=O)CN1CCC(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


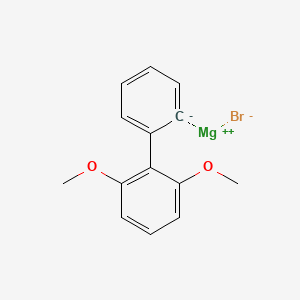
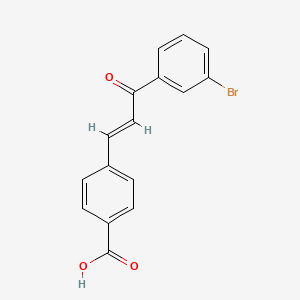
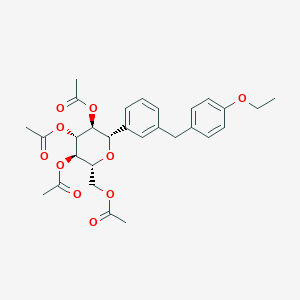

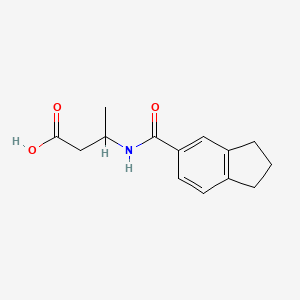


![N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide](/img/structure/B14897855.png)



